1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione
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Overview
Description
1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes amino, chloro, and propoxy groups attached to the anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups yields nitro derivatives, while substitution of the chloro group can lead to various substituted anthraquinone derivatives .
Scientific Research Applications
1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of high-performance materials and as a component in redox flow batteries
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione involves its interaction with cellular components, particularly DNA. It acts as a topoisomerase inhibitor, disrupting DNA synthesis and repair by intercalating between DNA bases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an antineoplastic agent.
Doxorubicin: An anthracycline antibiotic with potent anticancer activity.
Daunorubicin: Another anthracycline used in cancer therapy.
Uniqueness
1,4-Diamino-7-chloro-2-propoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Unlike other anthraquinone derivatives, the presence of the chloro and propoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
88605-47-4 |
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Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-5-23-12-7-11(19)13-14(15(12)20)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7H,2,5,19-20H2,1H3 |
InChI Key |
LQPQODBIJVXBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Origin of Product |
United States |
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